REACTION_CXSMILES
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[N+:1]([C:4]1[CH:14]=[CH:13][CH:12]=[CH:11][C:5]=1[CH:6]=[CH:7][C:8](O)=[O:9])([O-])=O>C(O)C.[Pd]>[NH:1]1[C:4]2[C:5](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH2:6][CH2:7][C:8]1=[O:9]
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Name
|
|
Quantity
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25 g
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Type
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reactant
|
Smiles
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[N+](=O)([O-])C1=C(C=CC(=O)O)C=CC=C1
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Name
|
|
Quantity
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250 mL
|
Type
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solvent
|
Smiles
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C(C)O
|
Name
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|
Quantity
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2.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
When the theoretical amount of hydrogen had been absorbed the catalyst
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Type
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FILTRATION
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Details
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was filtered off
|
Type
|
WASH
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Details
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washed with hot ethanol
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 3,4-dihydrocarbosytril
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Name
|
|
Type
|
|
Smiles
|
N1C(=O)CCC2=CC=CC=C12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |